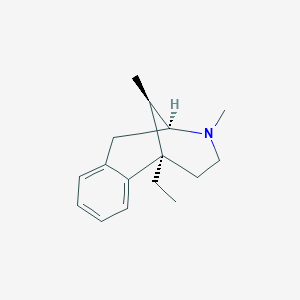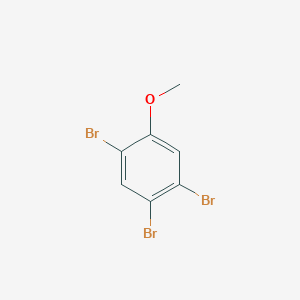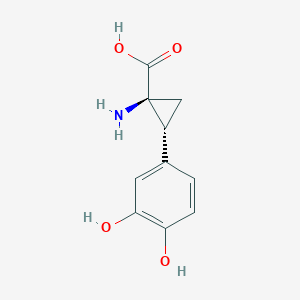
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant biological and chemical properties. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a dihydroxyphenyl group attached to a cyclopropane ring. Its unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a dihydroxyphenyl derivative with a cyclopropane precursor under specific conditions to introduce the cyclopropane ring. The amino and carboxylic acid groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dihydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-Amino-1,2-diphenylethanol: Another chiral compound with similar structural features but different functional groups.
(1S,2R)-2-Amino-1,2-diphenylethanol: Known for its use as a chiral auxiliary in asymmetric synthesis.
Uniqueness
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with amino, carboxylic acid, and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-2-(3,4-dihydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15)4-6(10)5-1-2-7(12)8(13)3-5/h1-3,6,12-13H,4,11H2,(H,14,15)/t6-,10+/m1/s1 |
InChI-Schlüssel |
RNAFMUVOYNVRPK-LDWIPMOCSA-N |
Isomerische SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


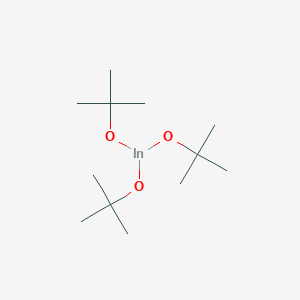
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
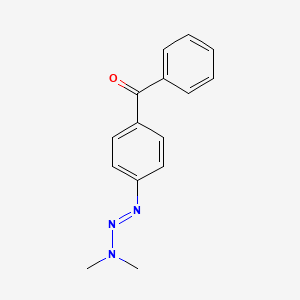
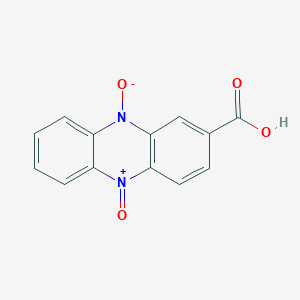
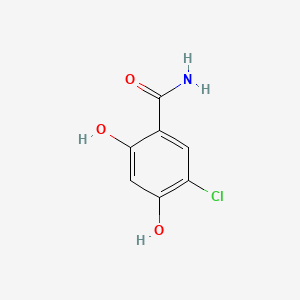
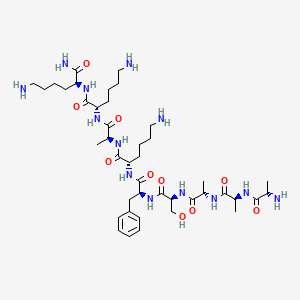
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
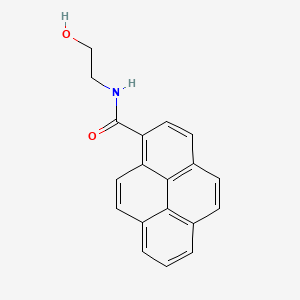
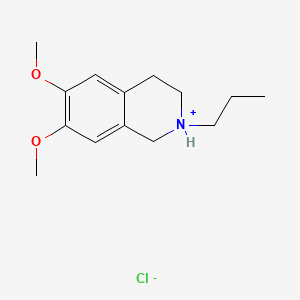
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
